Emepronium Bromide

Descripción

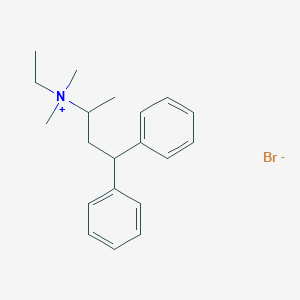

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKFSMBPRQBNCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27892-33-7 (Parent) | |

| Record name | Emepronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50875265 | |

| Record name | Emepronium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-30-0 | |

| Record name | Emepronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emepronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emepronium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emepronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMEPRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emepronium Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Emepronium Bromide

This compound is a synthetic quaternary ammonium compound with potent anticholinergic properties.[1][4] Structurally, its quaternary amine renders it polar and limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[4] Clinically, it has been employed to treat conditions characterized by smooth muscle hyperactivity, most notably detrusor muscle instability leading to urinary incontinence.[5][6][7] The therapeutic efficacy of this compound stems from its ability to inhibit the effects of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[8]

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[9][10] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways, mediating a wide array of physiological functions.[11][12]

Table 1: General Characteristics of Muscarinic Receptor Subtypes

| Receptor Subtype | Primary G Protein Coupling | Second Messenger Pathway | General Locations | Primary Functions |

| M1 | Gq/11 | ↑ IP3, DAG, Ca2+ | Central nervous system, autonomic ganglia, salivary glands | Cognitive function, glandular secretion, slow excitatory postsynaptic potential (EPSP) |

| M2 | Gi/o | ↓ cAMP, ↑ K+ conductance | Heart (sinoatrial and atrioventricular nodes), smooth muscle, presynaptic nerve terminals | Bradycardia, reduced atrial contractility, presynaptic inhibition of acetylcholine release |

| M3 | Gq/11 | ↑ IP3, DAG, Ca2+ | Smooth muscle (e.g., bladder detrusor, gastrointestinal tract, bronchioles), exocrine glands, vascular endothelium | Smooth muscle contraction, glandular secretion, vasodilation (via nitric oxide release) |

| M4 | Gi/o | ↓ cAMP | Central nervous system (striatum) | Inhibition of neurotransmitter release |

| M5 | Gq/11 | ↑ IP3, DAG, Ca2+ | Central nervous system (substantia nigra, ventral tegmental area) | Dopamine release, vasodilation of cerebral arteries |

Mechanism of Action of this compound

This compound functions as a muscarinic receptor antagonist .[4] Based on its clinical effects on the urinary bladder, it is understood to be a non-selective antagonist, meaning it does not exhibit significant preference for one muscarinic receptor subtype over others.[13] The primary mechanism of action is competitive antagonism .[8][14]

Competitive Antagonism

Competitive antagonists, like this compound, bind reversibly to the same (orthosteric) site on the muscarinic receptor as the endogenous agonist, acetylcholine. This binding is mutually exclusive; when this compound is bound, acetylcholine cannot bind and activate the receptor. This inhibition can be overcome by increasing the concentration of acetylcholine.

The diagram below illustrates the competitive antagonistic action of this compound at the M3 muscarinic receptor on a bladder detrusor smooth muscle cell.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicalpub.com [clinicalpub.com]

- 3. This compound in the management of nightly urinary frequency and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. [Cetiprin 'Kabi' (this compound). A new anticholinergic agent with selective action on the urinary bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Cetiprin) as a postoperative spasmolytic agent in transvesical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]

- 13. What does “nonselective” muscarinic receptor antagonist mean? – PharmaNUS [blog.nus.edu.sg]

- 14. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

Emepronium Bromide: A Technical Guide on its Anticholinergic Properties and Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emepronium bromide is a quaternary ammonium anticholinergic agent primarily utilized for its antispasmodic effects on the urinary bladder.[1][2][3][4][5] This technical guide provides an in-depth review of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic acetylcholine receptors (mAChRs). While clinical efficacy in treating urinary frequency is documented, this guide synthesizes the available pharmacological information and outlines the experimental methodologies used to characterize such compounds. Due to a lack of specific publicly available quantitative data for this compound's binding affinity (pKi) and functional potency (pA2/IC50) across the five muscarinic receptor subtypes (M1-M5), this document will focus on its general anticholinergic profile, the established signaling pathways of muscarinic receptors, and detailed protocols for the experimental determination of these properties.

Introduction to this compound

This compound is a synthetic anticholinergic drug that has been used in the management of urinary frequency and urgency.[6] As a quaternary ammonium compound, its structure confers a permanent positive charge, which generally limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects compared to tertiary amine anticholinergics.[7] Its therapeutic effect is primarily attributed to the relaxation of the detrusor muscle of the bladder, which is mediated by the blockade of muscarinic receptors.

Anticholinergic Properties and Mechanism of Action

The therapeutic and adverse effects of this compound stem from its competitive antagonism of acetylcholine at muscarinic receptors.[7] Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which controls "rest-and-digest" functions, including smooth muscle contraction in the urinary and gastrointestinal tracts.[7] By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to smooth muscle relaxation.

Muscarinic Receptor Subtypes and Signaling Pathways

There are five distinct subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). Their activation by acetylcholine initiates a cascade of intracellular signaling events. This compound, as a non-selective muscarinic antagonist, is expected to interact with all these subtypes, although its affinity for each may vary.[7]

-

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is generally excitatory, leading to smooth muscle contraction and glandular secretion. The M3 receptor is the primary subtype mediating detrusor muscle contraction.

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is typically inhibitory, for instance, by causing a decrease in heart rate.

The following diagram illustrates the primary signaling pathways of the muscarinic receptor subtypes.

Caption: Signaling pathways of muscarinic receptor subtypes.

Muscarinic Receptor Selectivity of this compound

Table 1: Muscarinic Receptor Binding Affinity (pKi) of this compound

| Receptor Subtype | pKi | Reference |

| M1 | Data not available | |

| M2 | Data not available | |

| M3 | Data not available | |

| M4 | Data not available | |

| M5 | Data not available |

Table 2: Functional Potency (pA2 / pIC50) of this compound

| Receptor Subtype | Assay Type | pA2 / pIC50 | Reference |

| M1 | (e.g., Calcium Flux) | Data not available | |

| M2 | (e.g., cAMP accumulation) | Data not available | |

| M3 | (e.g., Phosphoinositide turnover) | Data not available | |

| M4 | (e.g., cAMP accumulation) | Data not available | |

| M5 | (e.g., Calcium Flux) | Data not available |

Note: The lack of data in the tables above reflects the absence of specific values in the currently available public literature.

Experimental Protocols for Characterization of Anticholinergic Properties

The following are detailed methodologies for key experiments used to characterize the anticholinergic properties and selectivity of compounds like this compound.

Radioligand Competitive Binding Assay

This assay determines the affinity of an unlabeled compound (e.g., this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound.

-

Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of a non-labeled universal antagonist (e.g., atropine).

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a competitive binding assay.

Caption: Workflow for a radioligand competitive binding assay.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The choice of assay depends on the signaling pathway of the receptor subtype.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the M1, M3, or M5 receptor.

-

A muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Incubation with Antagonist: Incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Place the plate in a fluorescence reader and inject a fixed concentration of the muscarinic agonist into each well.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time.

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the logical flow of a calcium flux assay.

Caption: Logical workflow for a calcium flux functional assay.

Schild analysis is a classical pharmacological method used to determine the dissociation constant (Kb) and thus the pA2 value of a competitive antagonist from functional data.

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype.

Procedure:

-

Generate a concentration-response curve for a muscarinic agonist in the absence of this compound.

-

Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of this compound.

-

Data Analysis:

-

Determine the EC50 of the agonist from each curve.

-

Calculate the dose ratio (DR) for each concentration of the antagonist: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

-

The x-intercept of the linear regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.

-

Conclusion

This compound is an established anticholinergic agent with clinical utility in urology. Its mechanism of action is based on the blockade of muscarinic acetylcholine receptors. While it is generally considered a non-selective antagonist, a detailed, publicly available quantitative analysis of its binding affinities and functional potencies across all five muscarinic receptor subtypes is currently lacking. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts in this class. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other novel anticholinergic compounds. Further research to elucidate the specific muscarinic receptor subtype interaction profile of this compound is warranted.

References

- 1. [Cetiprin 'Kabi' (this compound). A new anticholinergic agent with selective action on the urinary bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Cetiprin). Its effect on bladder pressure and urinary flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Emepronium (Cetiprin). An urinary bladder specific parasympatholytic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Clinical Trial of this compound in Nocturnal Frequency of Old Age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-depth review of Emepronium Bromide's pharmacological profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emepronium bromide is a quaternary ammonium anticholinergic agent that has been utilized in the management of urinary frequency and urge incontinence. Its therapeutic effect is primarily attributed to its activity as a muscarinic receptor antagonist in the bladder. This technical guide provides a comprehensive review of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. In the urinary bladder, parasympathetic nerve stimulation releases acetylcholine, which binds primarily to M3 muscarinic receptors on the detrusor smooth muscle. This binding initiates a signaling cascade that leads to muscle contraction and urination.[1][2] this compound blocks this interaction, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[3]

The signaling pathway for acetylcholine-induced detrusor muscle contraction involves the activation of Gq/11 proteins following M3 receptor stimulation. This, in turn, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key step in smooth muscle contraction.[2][4] Additionally, the RhoA/Rho-kinase pathway has been implicated in mediating detrusor muscle contraction.[5][6]

Signaling Pathway of Acetylcholine-Induced Detrusor Contraction

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized primarily following intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Parameter | Value | Reference |

| Half-life (t½) | ||

| Initial Phase | 2.2 - 3.0 min | [7] |

| Second Phase | 1.0 - 1.6 hours | [7] |

| Terminal Phase | 5.1 - 13 hours | [7] |

| Volume of Distribution (Vd) | 4.1 - 7.5 L (central compartment) | [7] |

| Total Serum Clearance | 24 - 38 L/hr | [7] |

| Renal Clearance | Varies with serum concentration | [7] |

The serum concentration of emepronium declines in a triexponential manner.[7] The drug is eliminated through both renal and hepatic pathways. Renal elimination involves glomerular filtration and active tubular secretion.[7] Due to its quaternary ammonium structure, this compound is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier.[8]

Experimental Protocol: Pharmacokinetic Study

A typical pharmacokinetic study for an intravenously administered drug like this compound would involve the following steps:

-

Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion and exclusion criteria.

-

Drug Administration: A single intravenous dose of this compound is administered over a specific period.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 2, 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Drug Quantification: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[9][10]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine parameters such as half-life, volume of distribution, and clearance.

Experimental Workflow: Pharmacokinetic Analysis

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its anticholinergic properties. Intravenous administration has been shown to decrease salivary secretion and increase heart rate by 10-15% at serum concentrations of about 200 nmol/L.[7] No significant effects on blood pressure have been observed.[7]

Urodynamic studies have demonstrated that this compound increases bladder capacity and reduces detrusor pressure.[11]

Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound in treating urinary frequency, urgency, and urge incontinence.

Table 2: Summary of Clinical Efficacy Data for this compound

| Indication | Dosage | Study Design | Key Findings | Reference |

| Nocturnal Frequency | 200 mg orally at bedtime | Double-blind, crossover | Superior to placebo in reducing nocturnal urinary frequency. | [12][13] |

| Urge Incontinence | 500 mg and 1000 mg daily | Double-blind, placebo-controlled | Decreased total number of micturitions by ~20% and urge incontinence episodes by ~75%. | |

| Urgency | 100 mg in 100 ml saline (intravesical) | Double-blind, placebo-controlled | Relieved symptoms in 8 out of 10 patients. |

The clinical efficacy of oral this compound can be limited by its poor absorption.[11] Intravesical administration has been explored as a means to achieve a local effect in the bladder with minimal systemic exposure.

Experimental Protocol: Clinical Trial for Overactive Bladder

A typical double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound for overactive bladder would include the following stages:

-

Patient Selection: Patients with a clinical diagnosis of overactive bladder, characterized by urinary urgency, with or without urge incontinence, and frequency, are recruited.

-

Informed Consent and Screening: Participants provide informed consent and undergo screening to ensure they meet the inclusion and exclusion criteria.

-

Baseline Assessment: A baseline period is established where patients record their voiding patterns in a diary, and baseline urodynamic measurements may be taken.

-

Randomization: Patients are randomly assigned to receive either this compound or a placebo in a double-blind manner.

-

Treatment Period: Patients take the assigned treatment for a specified duration (e.g., 4-12 weeks).

-

Efficacy Assessment: Changes in urinary frequency, urgency episodes, and incontinence episodes are recorded in patient diaries. Urodynamic parameters may be reassessed at the end of the treatment period.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

Data Analysis: Statistical analysis is performed to compare the efficacy and safety of this compound with placebo.

Experimental Workflow: Double-Blind Clinical Trial

Safety and Tolerability

The most common adverse effects of this compound are related to its anticholinergic activity and include dry mouth and constipation. A significant safety concern with the oral formulation is the risk of esophageal ulceration.[8] To mitigate this risk, it is recommended that tablets be taken in an upright position with a sufficient amount of fluid.

Conclusion

This compound is an anticholinergic agent with established efficacy in the treatment of urinary frequency and urge incontinence. Its mechanism of action is centered on the antagonism of muscarinic receptors in the bladder detrusor muscle. While its pharmacokinetic and pharmacodynamic profiles have been characterized, further research to determine its binding affinities for the different muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile. The development of alternative formulations to improve its oral bioavailability or to enhance its local delivery to the bladder could further optimize its therapeutic potential.

References

- 1. pa2online.org [pa2online.org]

- 2. researchgate.net [researchgate.net]

- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cetirizine - Wikipedia [en.wikipedia.org]

- 6. Receptor Occupancy by Flow Cytometry: Best Practices | KCAS Bio [kcasbio.com]

- 7. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Emepronium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway and chemical properties of Emepronium Bromide, an anticholinergic agent. The information is curated for professionals in the fields of pharmaceutical research and development.

Chemical Properties

This compound is a quaternary ammonium compound with the IUPAC name ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium bromide.[1] It is a white to off-white crystalline solid.[2] Key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₈BrN | [1][3][4] |

| Molecular Weight | 362.35 g/mol | [1][4] |

| CAS Number | 3614-30-0 | [4] |

| Melting Point | 46 °C (for the precursor 1,1-diphenylacetone) | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Information not readily available | |

| pKa | Information not readily available | |

| LogP | Information not readily available | |

| Stability | Stable under normal conditions |

Synthesis Pathway

The synthesis of this compound is a multi-step process. A plausible and well-documented pathway involves three key stages:

-

Synthesis of 1,1-Diphenylacetone: This intermediate can be synthesized via a Friedel-Crafts alkylation reaction.

-

Reductive Amination: The resulting ketone undergoes reductive amination with dimethylamine to form the tertiary amine precursor.

-

Quaternization: The final step is the quaternization of the tertiary amine with ethyl bromide to yield this compound.

The overall synthesis pathway is illustrated in the following diagram:

Caption: Synthesis Pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experimental steps are outlined below. These protocols are based on established organic synthesis procedures.

Step 1: Synthesis of 1,1-Diphenylacetone

This procedure is adapted from the Friedel-Crafts alkylation of phenylacetone with benzene.[5][6]

Materials:

-

Phenylacetone

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Bromine

-

Petroleum ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Dissolve phenylacetone in anhydrous benzene.

-

Slowly add bromine to the solution to effect α-keto bromination, stirring for 3-6 hours.

-

In a separate flask, prepare a solution of anhydrous aluminum chloride in benzene.

-

Slowly add the α-brominated phenylacetone solution to the aluminum chloride solution to initiate the Friedel-Crafts alkylation.

-

After the reaction is complete, pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude 1,1-diphenylacetone from petroleum ether to yield a white solid.[5]

Step 2: Reductive Amination of 1,1-Diphenylacetone

This protocol describes the formation of the tertiary amine precursor via reductive amination.[7]

Materials:

-

1,1-Diphenylacetone

-

Dimethylamine (solution in a suitable solvent, e.g., THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 1,1-diphenylacetone in the anhydrous solvent in a reaction flask.

-

Add the dimethylamine solution to the flask and stir the mixture at room temperature for a period to allow for imine formation.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) to the reaction mixture.

-

Continue to stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N,N-dimethyl-(1-methyl-3,3-diphenylpropyl)amine.

-

The crude product can be purified by column chromatography if necessary.

Step 3: Quaternization of N,N-dimethyl-(1-methyl-3,3-diphenylpropyl)amine (Menshutkin Reaction)

This final step involves the formation of the quaternary ammonium salt, this compound.[8]

Materials:

-

N,N-dimethyl-(1-methyl-3,3-diphenylpropyl)amine

-

Ethyl bromide

-

A polar solvent (e.g., acetonitrile or acetone)

Procedure:

-

Dissolve the tertiary amine in the chosen polar solvent.

-

Add an excess of ethyl bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.

-

Once the reaction is complete, the solid product can be collected by filtration.

-

Wash the collected solid with a cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. This compound | C20H28BrN | CID 71820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Menshutkin reaction - Wikipedia [en.wikipedia.org]

Emepronium Bromide: A Technical Whitepaper on its Historical Development and Initial Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emepronium bromide, a quaternary ammonium anticholinergic agent, has a significant history in the management of urinary frequency and urge incontinence. This technical guide provides an in-depth exploration of its discovery, historical development, and the initial scientific investigations that established its pharmacological profile. The document details its mechanism of action as a muscarinic antagonist, summarizes quantitative data from early preclinical and clinical studies, and outlines the experimental protocols employed in its initial evaluation. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the scientific journey of this compound from its inception to its clinical application.

Introduction

This compound is a synthetic quaternary ammonium compound that emerged as a therapeutic agent for urological disorders characterized by bladder hyperactivity. As an anticholinergic drug, its primary function is to act as a competitive antagonist at muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms, particularly in the urinary bladder. This document traces the origins of this compound, from its chemical synthesis to its early pharmacological and clinical assessments that paved the way for its use in treating conditions such as urinary incontinence and nocturnal frequency.

Initial Discovery and Historical Development

Key early investigations that shaped the understanding of this compound include:

-

1957: A foundational study by Jonsson and Zederfeldt investigated "Cetiprin" as a urologic drug. Their work provided early evidence of its effects on the bladder, laying the groundwork for its clinical application in urology.

-

1961: A significant advancement in understanding the drug's behavior in the body came from a study by Hansson and Schmiterlow. They utilized C14-labelled this compound to investigate its biological fate, providing crucial pharmacokinetic insights.

-

1970s-1980s: This period saw a number of clinical trials that further defined the efficacy, dosage, and safety profile of this compound in treating urinary incontinence and postoperative bladder spasms.

A notable and persistent finding throughout its clinical use has been the risk of esophageal ulceration, necessitating specific administration instructions for patients.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by acting as a muscarinic antagonist.[1] It competitively blocks the action of acetylcholine at muscarinic receptors on the detrusor muscle of the bladder. This antagonism leads to a decrease in involuntary bladder contractions, an increase in bladder capacity, and a reduction in the sense of urinary urgency.

The signaling pathway affected by this compound is central to parasympathetic control of bladder function.

Quantitative Data Summary

The following tables summarize quantitative data from early preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Data

| Parameter | Species | Value | Route of Administration | Study |

| Biological Half-life | Rat | ~2-3 hours | Intravenous (C14-labelled) | Hansson & Schmiterlow, 1961 |

| Primary Excretion Route | Rat | Urine and Feces | Intravenous (C14-labelled) | Hansson & Schmiterlow, 1961 |

| Effect on Bladder Capacity | Cat | Increased | Not specified | Jonsson & Zederfeldt, 1957 |

| Effect on Detrusor Pressure | Cat | Decreased | Not specified | Jonsson & Zederfeldt, 1957 |

Table 2: Early Clinical Trial Data

| Study (Year) | Patient Population | Dosage Regimen | Key Efficacy Findings | Adverse Effects Noted |

| Jonsson & Zederfeldt (1957) | Patients with hypertonic bladders | 50 mg, 6 times daily (oral) | Increased bladder capacity, delayed desire to urinate | Not specified in detail |

| Syversen et al. (1976) | Post-prostatectomy patients with bladder spasms | 25 mg i.m. twice daily for 2 days, then 200 mg oral 3 times daily for 12 days | 9/11 patients in the treatment group had no spasms vs. 4/11 in the placebo group | Not specified in detail |

| A Double-Blind Randomized Trial (1984) | Post-transurethral resection of the prostate | 200 mg oral, 4 times a day | No significant difference from placebo in symptoms or objective findings | Esophagitis (1 patient) |

Experimental Protocols

Detailed experimental protocols from the initial studies are summarized below to provide insight into the methodologies used to characterize this compound.

Chemical Synthesis (Hypothetical General Protocol)

Workflow for Quaternary Ammonium Salt Synthesis:

Preclinical Pharmacological Assessment (Reconstructed from Early Studies)

Objective: To determine the effect of this compound on urinary bladder function in an animal model.

Animal Model: Cats were likely used as a model system.

Methodology:

-

Anesthesia: Animals were anesthetized.

-

Surgical Preparation: A catheter was inserted into the urinary bladder for pressure measurement (cystometry) and another for drug administration (e.g., intravenous).

-

Baseline Measurement: Bladder pressure and capacity were recorded under baseline conditions.

-

Drug Administration: this compound was administered, likely intravenously, at various doses.

-

Post-Dose Measurement: Changes in bladder pressure, capacity, and the threshold for inducing urination were recorded and compared to baseline.

Early Clinical Trial Protocol (Example from Post-Prostatectomy Study)

Objective: To evaluate the efficacy of this compound in reducing postoperative bladder spasms.

Study Design: Double-blind, placebo-controlled clinical trial.

Patient Population: Male patients who had undergone transvesical prostatectomy.

Treatment Groups:

-

Treatment Group: Received this compound (25 mg intramuscularly twice daily for 2 days, followed by 200 mg orally three times a day for 12 days).

-

Control Group: Received a matching placebo.

Outcome Measures:

-

Primary: Incidence and severity of postoperative vesical spasms.

-

Secondary: Changes in bladder volume, liver and kidney function tests.

Data Analysis: Comparison of the outcomes between the treatment and placebo groups.

Conclusion

This compound holds a significant place in the history of pharmacotherapy for overactive bladder and related conditions. Its development was driven by early preclinical and clinical research that successfully identified its anticholinergic properties and its effects on bladder function. While newer agents with improved selectivity and side-effect profiles have since been developed, a technical understanding of the initial discovery and development of this compound offers valuable insights into the evolution of urological pharmacology. This whitepaper provides a consolidated resource of the foundational scientific work that established this compound as a therapeutic option for patients with urinary frequency and incontinence.

References

Emepronium Bromide and Its Impact on Detrusor Muscle Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The detrusor muscle, a complex mesh of smooth muscle fibers, forms the wall of the urinary bladder. Its contraction and relaxation are pivotal for the normal functioning of the urinary cycle, encompassing both the storage and voiding of urine. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a dominant role in mediating detrusor contraction. Acetylcholine acts on muscarinic receptors, primarily the M3 subtype, located on the surface of detrusor smooth muscle cells, initiating a signaling cascade that results in muscle contraction and micturition.

Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often associated with urinary frequency and nocturia. The underlying pathophysiology frequently involves detrusor overactivity, which is characterized by involuntary contractions of the detrusor muscle during the bladder filling phase. Anticholinergic drugs, such as emepronium bromide, are a cornerstone in the pharmacological management of OAB, aiming to suppress these aberrant contractions.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] As a quaternary ammonium compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects.[1]

The primary target of this compound in the urinary bladder is the M3 muscarinic receptor on detrusor smooth muscle cells. Blockade of these receptors prevents the binding of acetylcholine, thereby inhibiting the downstream signaling pathways that lead to muscle contraction.

Signaling Pathway of Detrusor Muscle Contraction and Inhibition by this compound

The binding of acetylcholine to M3 receptors on detrusor smooth muscle cells activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the formation of Ca2+-calmodulin complexes, which activate myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound, by blocking the M3 receptor, interrupts this cascade at its initial step.

Quantitative Data on the Effects of this compound

Urodynamic Studies

A study investigating the urodynamic effects of this compound in 13 patients with uninhibited bladders demonstrated notable changes in bladder function following its administration.[2] The key findings are summarized in the table below.

| Urodynamic Parameter | Effect of this compound | Quantitative Change | Reference |

| Detrusor Pressure | Reduced | Not specified | [2] |

| Urinary Flow | Reduced | Not specified | [2] |

| Bladder Capacity | Increased | "Considerably increased" | [2] |

| Residual Urine | Increased | All subjects developed residual urine | [2] |

Table 1: Summary of Urodynamic Effects of this compound [2]

These findings indicate that this compound effectively reduces detrusor muscle contractility, leading to an increased bladder capacity. However, the reduction in detrusor pressure and urinary flow, along with the development of residual urine, highlights the potential for the drug to interfere with complete bladder emptying.

Clinical Trials

Clinical trials on this compound have yielded mixed results, with efficacy appearing to be dependent on the route of administration.

| Study Design | Patient Population | Intervention | Key Findings | Reference |

| Double-blind, crossover | Elderly women with nocturnal frequency | This compound vs. Placebo | Superior to placebo in diminishing urinary frequency. | [3] |

| Double-blind, randomized | Patients post-transurethral resection of the prostate | This compound (200 mg q.i.d.) vs. Placebo | No significant differences in symptoms or objective findings. | [4] |

| Cystometric assessment | Patients with urinary incontinence due to uninhibited bladder | Oral vs. Intramuscular this compound | Oral therapy had no effect; intramuscular administration increased bladder capacity and delayed the onset of bladder spasm and the desire to void. | [5] |

| Double-blind study | 20 patients with chronic urgency | Intravesical instillation of 100 mg this compound in 100 ml saline vs. Saline placebo | Symptoms were relieved in 8 out of 10 patients given this compound. | [6] |

| Open-label study | 24 women with frequency and urgency | Repeated intravesical instillations of this compound | Frequency and urgency disappeared in ~70% of patients; nocturia in 60%; urge incontinence in 30%. | [6] |

Table 2: Summary of Clinical Trial Findings for this compound

The discrepancy in outcomes between oral and parenteral or intravesical administration is likely attributable to the poor gastrointestinal absorption of this compound, a characteristic of quaternary ammonium compounds.[5] Intravesical administration, which delivers the drug directly to the bladder, appears to be a more effective route for achieving a therapeutic effect on the detrusor muscle.[6][7]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the provided abstracts. However, based on standard methodologies in urological research, the following outlines the likely experimental designs.

In Vitro Detrusor Muscle Strip Contractility Studies (General Methodology)

While specific studies on this compound are lacking, a general protocol for assessing the effect of an anticholinergic agent on detrusor muscle contractility would involve the following steps:

-

Tissue Preparation: Detrusor muscle strips are obtained from animal (e.g., pig, rabbit, rat) or human bladders.[8][9] The urothelium may be removed to isolate the effects on the smooth muscle.

-

Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[10][11]

-

Isometric Tension Recording: One end of the strip is attached to a fixed point, and the other to a force transducer to record isometric contractions.

-

Contraction Induction: Contractions are induced by a contractile agonist, typically a stable acetylcholine analogue such as carbachol, or by electrical field stimulation (EFS) to elicit nerve-mediated contractions.[9]

-

Antagonist Application: Concentration-response curves are generated for the contractile agonist in the absence and presence of increasing concentrations of the antagonist (e.g., this compound).

-

Data Analysis: The inhibitory effect of the antagonist is quantified by determining its IC50 value (the concentration that produces 50% inhibition of the maximum contraction) and its binding affinity (Ki) can be calculated using the Cheng-Prusoff equation if the affinity of the agonist is known.

Urodynamic Studies

Urodynamic studies are essential for the in-vivo assessment of bladder function. A typical protocol to evaluate the effect of a drug like this compound would include:

-

Patient Preparation: The patient is asked to void, and then a catheter is inserted into the bladder to measure post-void residual urine.

-

Catheter Placement: A dual-lumen catheter is inserted into the bladder for filling and pressure measurement (cystometry). A second catheter is placed in the rectum or vagina to measure abdominal pressure.

-

Filling Cystometry: The bladder is filled with a sterile saline solution at a controlled rate. During filling, detrusor pressure (intravesical pressure minus abdominal pressure) is continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void.

-

Provocative Maneuvers: The patient may be asked to cough or perform other maneuvers to provoke involuntary detrusor contractions.

-

Pressure-Flow Study: Once the bladder is full, the patient is asked to void into a flowmeter to measure the urinary flow rate, while detrusor pressure is simultaneously recorded.

-

Drug Administration: The urodynamic study is performed before and after the administration of the study drug (e.g., this compound) to assess its effects on the measured parameters.

Discussion and Future Directions

This compound is an anticholinergic agent with a clear mechanism of action on the detrusor muscle. The available urodynamic and clinical data support its ability to reduce detrusor contractility and increase bladder capacity, particularly when administered via routes that bypass the gastrointestinal tract, such as intramuscular injection or intravesical instillation. However, the lack of publicly available, detailed in-vitro quantitative data for this compound presents a significant gap in the complete understanding of its pharmacological profile.

For drug development professionals, the case of this compound underscores the importance of pharmacokinetic considerations, especially for charged molecules. The conflicting results from oral versus other routes of administration highlight that a potent in-vitro effect does not always translate to clinical efficacy if the drug cannot reach its target site in sufficient concentrations.

Future research should aim to:

-

Determine the in-vitro pharmacological profile of this compound: This includes conducting muscarinic receptor binding assays to determine its affinity (Ki) for M1, M2, and M3 receptor subtypes, and performing in-vitro detrusor muscle strip studies to establish its potency (IC50) in inhibiting agonist-induced contractions.

-

Conduct well-designed clinical trials with parenteral or intravesical administration: Given the promising results from preliminary studies, larger, randomized controlled trials are warranted to definitively establish the efficacy and safety of these administration routes for the treatment of overactive bladder.

-

Explore novel drug delivery systems: For oral administration to be a viable option, the development of formulations that enhance the absorption of quaternary ammonium compounds could be a valuable area of investigation.

Conclusion

This compound serves as a classic example of an anticholinergic agent for the management of urinary disorders related to detrusor overactivity. Its effect on detrusor muscle contractility is mediated through the blockade of muscarinic receptors. While clinical and urodynamic studies provide evidence for its efficacy, particularly with non-oral administration, a comprehensive understanding of its pharmacology is hampered by the lack of detailed in-vitro quantitative data. Further research to fill these knowledge gaps will be crucial for optimizing its therapeutic use and for informing the development of next-generation therapies for overactive bladder.

References

- 1. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]

- 2. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Trial of this compound in Nocturnal Frequency of Old Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A second look at this compound in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of urgency by instillation of this compound in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro intravesical instillation of anticholinergic, antispasmodic and calcium blocking agents to decrease bladder contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of endoscopic detrusor muscle biopsies for in vitro muscle strip studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of the pathophysiology of idiopathic detrusor instability: the physiological properties of the detrusor smooth muscle and its pattern of innervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Quaternary Ammonium Structure of Emepronium Bromide: A Technical Guide to its Significance in Drug Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emepronium bromide, a quaternary ammonium anticholinergic agent, has been utilized as an antispasmodic for the treatment of urinary frequency and urge incontinence. Its pharmacological activity is intrinsically linked to its distinct chemical structure, particularly the positively charged quaternary ammonium head. This technical guide provides an in-depth exploration of the structure of this compound, its mechanism of action as a muscarinic antagonist, and the pivotal role its quaternary ammonium group plays in its pharmacokinetic and pharmacodynamic profiles.

Chemical Structure and Properties

This compound is chemically identified as N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-aminium bromide. Its structure features a central nitrogen atom bonded to four carbon atoms, resulting in a permanent positive charge, which is characteristic of a quaternary ammonium compound. This cationic head is balanced by a bromide anion. The molecule also possesses bulky hydrophobic groups, including two phenyl rings, which contribute to its interaction with the target receptor.

| Property | Value |

| IUPAC Name | 4,4-diphenylbutan-2-yl-ethyl-dimethylazanium bromide |

| Molecular Formula | C₂₀H₂₈BrN |

| Molecular Weight | 362.35 g/mol |

| CAS Number | 3614-30-0 |

| Synonyms | Cetiprin, Ripirin, Uro-Ripirin |

Significance of the Quaternary Ammonium Structure

The quaternary ammonium structure of this compound is fundamental to its pharmacological activity and pharmacokinetic properties.

Pharmacodynamics: The permanent positive charge of the quaternary ammonium group is essential for its binding to muscarinic acetylcholine receptors[1]. This cationic head mimics the quaternary ammonium group of the endogenous ligand, acetylcholine, allowing it to bind to the anionic site of the muscarinic receptors. This binding is a critical initial step in blocking the receptor and preventing its activation by acetylcholine. The interaction between the positively charged nitrogen and the negatively charged amino acid residues in the receptor's binding pocket is a key determinant of the drug's affinity and antagonist activity. Structure-activity relationship studies on cholinergic drugs have consistently shown that the quaternary ammonium group is crucial for high muscarinic activity[1].

Pharmacokinetics: The charged nature of the quaternary ammonium group significantly influences the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to its hydrophilicity and permanent charge, it is poorly absorbed from the gastrointestinal tract, leading to low oral bioavailability[2]. This is a common characteristic of quaternary ammonium compounds. The charge also limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects commonly associated with tertiary amine anticholinergics.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the urinary bladder, acetylcholine released from parasympathetic nerves binds to muscarinic receptors (predominantly M2 and M3 subtypes) on the detrusor smooth muscle, leading to its contraction and subsequent urination. By blocking these receptors, this compound inhibits the action of acetylcholine, resulting in relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in urinary frequency and urgency[3].

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways. The M3 receptor, a key target for the treatment of overactive bladder, is coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound, by blocking the M3 receptor, is expected to inhibit this signaling cascade, thereby preventing the rise in intracellular calcium and subsequent detrusor muscle contraction.

The M2 receptor, also present in the bladder, is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While the primary contractile pathway is via M3 receptors, M2 receptor stimulation can functionally antagonize beta-adrenoceptor-mediated relaxation.

Muscarinic M3 Receptor Signaling Pathway and its Inhibition by this compound.

Quantitative Data

Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Parameter | Value | Reference |

| Half-life (t½) α-phase | 2.2 - 3.0 min | [4] |

| Half-life (t½) β-phase | 1.0 - 1.6 hours | [4] |

| Half-life (t½) γ-phase | 5.1 - 13 hours | [4] |

| Volume of Central Compartment (Vc) | 4.1 - 7.5 L | [4] |

| Total Serum Clearance | 24 - 38 L/hr | [4] |

Clinical Efficacy of Emepronium Carrageenate in Urge Incontinence

| Parameter | Change with Treatment | Reference |

| Total Micturitions | ~20% decrease | [5] |

| Urge Incontinence Episodes | ~75% decrease | [5] |

| Average Micturition Volume | ~25% increase | [5] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to muscarinic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize tissue expressing muscarinic receptors (e.g., bladder smooth muscle, cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer.

2. Competitive Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Add varying concentrations of unlabeled this compound.

-

For non-specific binding control wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

Conclusion

The quaternary ammonium structure of this compound is a defining feature that dictates its mechanism of action and clinical utility. Its permanent positive charge is indispensable for high-affinity binding to muscarinic receptors, leading to effective antagonism of acetylcholine and relaxation of the bladder detrusor muscle. Concurrently, this structural element restricts its oral absorption and central nervous system penetration, shaping its pharmacokinetic profile and improving its safety profile. A thorough understanding of the interplay between the quaternary ammonium group and its pharmacological effects is crucial for the rational design and development of future anticholinergic agents with improved efficacy and tolerability. Further research to precisely quantify the binding affinities of this compound for all muscarinic receptor subtypes and to delineate its specific downstream signaling effects in bladder tissue will provide a more complete picture of its therapeutic action.

References

- 1. Urinary incontinence in old age. A controlled clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A second look at this compound in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An urodynamic study of this compound in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound (Cetiprin) after intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emepronium carrageenate: clinical effects and urinary excretion in treatment of female urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies on Emepronium Bromide for Urinary Incontinence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early clinical studies on emepronium bromide for the treatment of urinary incontinence. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the initial efficacy, safety, and methodological approaches used in the evaluation of this anticholinergic agent. This document summarizes key quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and visualizes the underlying pharmacological pathways.

Introduction

This compound is an anticholinergic drug that was investigated for its antispasmodic properties on the urinary bladder. Early research into its use for urinary incontinence, particularly urge incontinence and nocturnal frequency, aimed to establish its efficacy in reducing symptoms and to understand its urodynamic effects. These pioneering studies, primarily conducted in the 1970s and 1980s, laid the groundwork for the pharmacological management of overactive bladder and related conditions. This guide revisits these foundational clinical trials to provide a detailed technical overview for contemporary researchers.

Mechanism of Action

This compound exerts its therapeutic effect through its anticholinergic activity. The primary mechanism involves the blockade of muscarinic receptors in the detrusor muscle of the bladder. Acetylcholine, the main excitatory neurotransmitter in the parasympathetic nervous system, stimulates these receptors to induce bladder contraction. By competitively antagonizing the M3 muscarinic receptors, this compound reduces involuntary detrusor contractions, thereby increasing bladder capacity and alleviating symptoms of urgency and frequency. Some early evidence also suggested a potential effect on parasympathetic nicotinic receptors.

Below is a diagram illustrating the signaling pathway of acetylcholine in the detrusor muscle and the inhibitory action of this compound.

Summary of Quantitative Data from Early Clinical Studies

The following tables summarize the quantitative data extracted from key early clinical trials of this compound for urinary incontinence.

Table 1: Patient Demographics and Study Design

| Study (Year) | Patient Population | N | Age Range (Median) | Study Design |

| Brocklehurst et al. (1969) | Elderly women with nocturnal frequency | - | Elderly | Double-blind, crossover |

| Ekeland & Sander (1976) | Patients with uninhibited bladders | 13 | Child to Middle-Aged | Urodynamic study |

| Ritch et al. (1977) | Patients with incontinence due to uninhibited bladder | 9 | - | Comparative study (oral vs. IM) |

| Hegaard et al. (1978) | Women with detrusor hyperreflexia | - | - | Double-blind, crossover and open-label |

| Walter et al. (1982) | Elderly patients with incontinence and uninhibited bladder contractions | - | Elderly | Double-blind, crossover |

| Bonnesen et al. (1984) | Male patients post-transurethral resection of the prostate | 75 | 59-77 (65) | Double-blind, randomized, placebo-controlled |

Table 2: Dosage Regimens and Efficacy Outcomes

| Study (Year) | Dosage | Key Efficacy Findings |

| Brocklehurst et al. (1969) | - | Superior to placebo in reducing nocturnal urinary frequency. |

| Ekeland & Sander (1976) | - | Increased bladder capacity; reduced detrusor pressure and urinary flow. |

| Ritch et al. (1977) | Oral vs. Intramuscular | Intramuscular administration increased bladder capacity and delayed onset of spasm; oral therapy had no effect. |

| Hegaard et al. (1978) | 100 mg t.i.d. and 200 mg t.i.d. | 200 mg t.i.d. was preferred by patients and significantly reduced micturition frequency by 10-20%. Increased total volume at first bladder contraction in patients with detrusor hyperreflexia. |

| Walter et al. (1982) | - | No statistically significant difference from placebo in subjective effect or cystometric parameters. |

| Bonnesen et al. (1984) | 200 mg q.i.d. | No significant differences in symptoms or objective findings compared to placebo. |

Table 3: Urodynamic and Safety Data

| Study (Year) | Urodynamic Parameters Assessed | Key Urodynamic Findings | Reported Side Effects |

| Brocklehurst et al. (1969) | Not specified | - | Negligible side effects reported. |

| Ekeland & Sander (1976) | Detrusor pressure, urinary flow, bladder capacity, residual urine | Reduced detrusor pressure and flow, increased bladder capacity, development of residual urine. | Not specified. |

| Ritch et al. (1977) | Cystometry | IM administration increased bladder capacity and delayed desire to void. | Not specified. |

| Hegaard et al. (1978) | Residual urine, volume at first contraction, bladder capacity, urethral closure pressure | No increase in residual urine; increased volume at first contraction and bladder capacity. | Not specified. |

| Walter et al. (1982) | Cystometric parameters | No change in cystometric parameters. | Not specified. |

| Bonnesen et al. (1984) | Spontaneous flow, rapid fill CO2 cystometry | No significant differences in urodynamic parameters compared to placebo. | Not specified. |

Experimental Protocols

Patient Selection Criteria

-

Inclusion Criteria: Early studies typically included patients with symptoms of urinary frequency, urgency, and incontinence. Several studies specifically recruited patients with urodynamically confirmed detrusor instability or uninhibited bladder contractions. Patient populations ranged from elderly women with nocturnal frequency to individuals with neurogenic bladder dysfunction.

-

Exclusion Criteria: While not always explicitly detailed in the abstracts, common exclusion criteria in later, more formalized studies of anticholinergics included urinary tract infections, urinary retention, and other organic causes of incontinence.

Study Designs and Interventions

The study designs varied, with many early investigations employing a double-blind, placebo-controlled, crossover design to minimize inter-patient variability. Other designs included open-label studies and comparative trials of different routes of administration (oral versus intramuscular).

-

Dosage: Oral dosages of this compound ranged from 100 mg to 200 mg taken three to four times daily.

-

Washout Periods: Crossover studies included washout periods between treatment phases to minimize carryover effects.

Outcome Measures

A combination of subjective and objective measures was used to assess efficacy.

-

Subjective Measures: Patient-reported outcomes included changes in the frequency of micturition, number of incontinence episodes, and overall subjective improvement.

-

Objective Measures: Urodynamic studies were central to the objective assessment of this compound's effect on bladder function. Key parameters measured included:

-

Cystometry to determine bladder capacity, the presence of uninhibited contractions, and the volume at which the first sensation of filling and desire to void occurred.

-

Uroflowmetry to measure urinary flow rates.

-

Measurement of residual urine volume.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the early clinical trials of this compound.

Discussion and Conclusion

The early clinical studies of this compound provided initial evidence for the efficacy of anticholinergic therapy in the management of urinary incontinence, particularly urge incontinence characterized by detrusor overactivity. These studies demonstrated that this compound could increase bladder capacity and reduce the frequency of micturition and incontinence episodes in some patient populations. However, the results were not uniformly positive, with some well-controlled trials showing no significant benefit over placebo.

A key challenge highlighted in these early studies was the variable oral bioavailability of this compound, which may have contributed to the inconsistent findings. Indeed, one study found that intramuscular administration was effective while oral administration was not, suggesting that adequate plasma concentrations were crucial for a therapeutic effect.

The methodologies employed in these early trials, while pioneering for their time, often lacked the rigorous standardization and detailed reporting that are expected in modern clinical research. For instance, patient populations were sometimes heterogeneous, and the specifics of urodynamic assessments were not always fully described. Nevertheless, these studies were instrumental in establishing the role of urodynamics in objectively evaluating treatment effects on bladder function.

Emepronium Bromide: A Technical Overview of Bioavailability and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emepronium bromide, a quaternary ammonium anticholinergic agent, has been utilized for the management of urinary frequency and incontinence. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by notably poor and variable oral absorption. This technical guide provides a comprehensive review of the currently available scientific literature on the bioavailability and metabolic pathway of this compound. The data presented herein is collated from foundational pharmacokinetic studies to offer a detailed perspective for researchers and professionals in drug development. All quantitative data has been summarized into structured tables, and where available, detailed experimental methodologies are provided. Visual representations of the known pharmacokinetic processes and a general experimental workflow for pharmacokinetic analysis are offered to further elucidate the disposition of this compound.

Bioavailability of this compound